molecular formula C16H23Cl2N4O10P B14707396 (2',3'-Di-O-acetyl-6-azauridine-5')-bis-(2-chloroethyl)amido-phosphoric acid CAS No. 20603-63-8

(2',3'-Di-O-acetyl-6-azauridine-5')-bis-(2-chloroethyl)amido-phosphoric acid

Cat. No.: B14707396
CAS No.: 20603-63-8
M. Wt: 533.3 g/mol
InChI Key: IGQSSGGXXFGWDN-NMFUWQPSSA-N
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Description

(2’,3’-Di-O-acetyl-6-azauridine-5’)-bis-(2-chloroethyl)amido-phosphoric acid is a synthetic compound that combines nucleoside analogs with alkylating agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’,3’-Di-O-acetyl-6-azauridine-5’)-bis-(2-chloroethyl)amido-phosphoric acid typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using acetyl groups.

    Introduction of Azido Group: The azido group is introduced at the 6-position of the uridine derivative.

    Formation of Phosphoric Acid Derivative: The bis-(2-chloroethyl)amido-phosphoric acid moiety is synthesized separately and then coupled with the protected nucleoside.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azido group.

    Reduction: Reduction reactions could convert the azido group to an amine.

    Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the azido group.

    Reduction: Amino derivatives.

    Substitution: Substituted derivatives where the chloroethyl groups are replaced by nucleophiles.

Scientific Research Applications

Chemistry

The compound can be used as a building block for more complex molecules in synthetic organic chemistry.

Biology

In biological research, it may be used to study the effects of nucleoside analogs and alkylating agents on cellular processes.

Medicine

Industry

Could be used in the synthesis of specialized chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through the alkylation of DNA. The bis-(2-chloroethyl)amido-phosphoric acid moiety can form covalent bonds with DNA, leading to cross-linking and disruption of DNA function. This can trigger cell death, particularly in rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-Azauridine: A nucleoside analog with antiviral properties.

    Bis-(2-chloroethyl)amine: An alkylating agent used in chemotherapy.

Uniqueness

(2’,3’-Di-O-acetyl-6-azauridine-5’)-bis-(2-chloroethyl)amido-phosphoric acid combines the properties of nucleoside analogs and alkylating agents, potentially offering a dual mechanism of action that could enhance its therapeutic efficacy.

Properties

CAS No.

20603-63-8

Molecular Formula

C16H23Cl2N4O10P

Molecular Weight

533.3 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-[[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methoxy]phosphonamidic acid

InChI

InChI=1S/C16H23Cl2N4O10P/c1-9(23)30-13-11(8-29-33(27,28)21(5-3-17)6-4-18)32-15(14(13)31-10(2)24)22-16(26)20-12(25)7-19-22/h7,11,13-15H,3-6,8H2,1-2H3,(H,27,28)(H,20,25,26)/t11-,13-,14-,15-/m1/s1

InChI Key

IGQSSGGXXFGWDN-NMFUWQPSSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC(=O)C)N2C(=O)NC(=O)C=N2)COP(=O)(N(CCCl)CCCl)O

Canonical SMILES

CC(=O)OC1C(OC(C1OC(=O)C)N2C(=O)NC(=O)C=N2)COP(=O)(N(CCCl)CCCl)O

Origin of Product

United States

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